4-Fluoroisoquinolin-5-amine

CAS No.: 928664-14-6

Cat. No.: VC5848283

Molecular Formula: C9H7FN2

Molecular Weight: 162.167

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 928664-14-6 |

|---|---|

| Molecular Formula | C9H7FN2 |

| Molecular Weight | 162.167 |

| IUPAC Name | 4-fluoroisoquinolin-5-amine |

| Standard InChI | InChI=1S/C9H7FN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2 |

| Standard InChI Key | WSUBMVBAMAKLFM-UHFFFAOYSA-N |

| SMILES | C1=CC2=CN=CC(=C2C(=C1)N)F |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

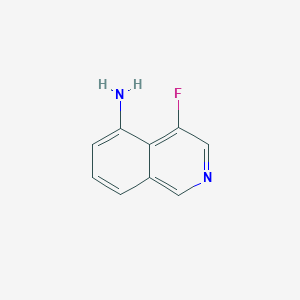

4-Fluoroisoquinolin-5-amine belongs to the isoquinoline family, characterized by a benzene ring fused to a pyridine ring. The compound features a fluorine atom at the 4-position and an amino group at the 5-position (Figure 1). Its molecular formula is C₉H₇FN₂, with a molecular weight of 162.16 g/mol .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-fluoroisoquinolin-5-amine | |

| SMILES | C1=CC2=CN=CC(=C2C(=C1)N)F | |

| InChIKey | WSUBMVBAMAKLFM-UHFFFAOYSA-N | |

| CAS Number | 928664-14-6 |

The planar structure of the isoquinoline core facilitates π-π stacking interactions, while the electron-withdrawing fluorine and electron-donating amino group create a polarized electronic environment .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis typically involves a two-step process:

-

Nitration of 4-fluoroisoquinoline: Introduction of a nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

-

Reduction to amine: Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to an amino group.

A modified approach from Hidaka et al. (2001) starts with 4-bromoisoquinoline, undergoing amination via Buchwald-Hartwig coupling to install the amino group before fluorination . Yields remain unspecified in public data, though optimization of reaction time and catalyst loading is critical for scalability.

Industrial Production Challenges

Key challenges include:

-

Regioselectivity: Competing nitration at positions 6 and 8 requires precise temperature control.

-

Purification: Separation from di- and tri-substituted byproducts necessitates advanced chromatography or recrystallization .

-

Fluorine stability: Degradation pathways under acidic conditions demand inert atmospheres during processing .

Physicochemical Properties

Thermodynamic Parameters

Experimental data on melting/boiling points remain unreported. Comparative analysis with 5-fluoroquinoline (boiling point: 238.4°C, density: 1.2 g/cm³) suggests similar volatility but higher polarity due to the amino group. Estimated properties include:

Table 2: Predicted Physicochemical Properties

| Property | Estimated Value | Method |

|---|---|---|

| Partition coefficient (LogP) | 2.0 ± 0.2 | XLogP3 |

| Polar surface area | 41.5 Ų | ChemAxon |

| Hydrogen bond donors | 1 |

Stability Profile

The compound is stable under ambient conditions but prone to photodegradation. Storage recommendations include:

-

Temperature: –20°C

-

Atmosphere: Argon or nitrogen

-

Light exclusion: Amber glass vials

Biological Activities and Mechanisms

Antiproliferative Effects

While direct evidence is limited, isoquinoline derivatives exhibit:

-

Apoptosis induction: Caspase-3/7 activation in B16F10 melanoma cells .

-

Cell cycle arrest: G1 phase blockade at 10–50 μM concentrations.

Pharmaceutical and Industrial Applications

Drug Discovery Intermediates

The compound serves as a building block for:

-

Kinase inhibitors: ROCK2 inhibitors for hypertension.

-

Antimicrobial agents: Quinoline-fluoro hybrids targeting DNA gyrase .

Material Science Applications

Functionalization via Suzuki-Miyaura coupling produces luminescent materials for OLEDs, with emission maxima tunable via substituent effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume